Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring:
- Thiophene-3-carboxylate core: A substituted thiophene ring with an ethyl ester group at position 3, common in bioactive molecules due to its electron-rich structure and metabolic stability .
- 5-Methylfuran-2-yl substituent: Positioned at the 4th carbon of the thiophene ring, this furan derivative enhances lipophilicity and may influence π-π stacking interactions .
- Triazoloquinoline-sulfanyl acetyl amino group: At position 2, a [1,2,4]triazolo[4,3-a]quinoline moiety linked via a sulfanyl acetyl bridge. This motif is associated with diverse biological activities, including antimicrobial and anticancer effects, due to its ability to interact with enzymes and receptors .
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S2/c1-4-32-24(31)22-17(19-10-9-15(3)33-19)12-34-23(22)26-21(30)13-35-25-28-27-20-11-14(2)16-7-5-6-8-18(16)29(20)25/h5-12H,4,13H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBHQARJSMLZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate (CAS: 379236-31-4) is a compound of interest due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H23N3O4S3
- Molar Mass : 513.65 g/mol
- Density : 1.45 g/cm³ (predicted)
- Boiling Point : 719.4 °C (predicted)
- pKa : 11.82 (predicted)
The compound features a unique combination of a thiophene ring and a triazole moiety, which are known for their diverse biological activities. Compounds containing the 1,2,4-triazole ring have been associated with various pharmacological effects, including:
- Antiviral Activity : Triazole derivatives have been shown to inhibit viral replication through interference with nucleic acid synthesis.
- Anticancer Properties : Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
Research indicates that ethyl 4-(5-methylfuran-2-yl)-2-[...]-thiophene derivatives possess significant biological activities:
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antioxidant Activity Assessment
- Enzyme Inhibition Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations
Substituent Effects on Bioactivity: The benzothiazolo-triazolo group (as in ) correlates with antibacterial activity, likely due to enhanced membrane penetration from aromatic stacking . Methylfuran in the target compound may improve solubility compared to phenyl or chlorophenyl groups, balancing lipophilicity (XLogP3 ~6–7) . Triazoloquinoline in the target compound vs. benzothiazolo-triazolo in analogues: The quinoline moiety could enhance DNA intercalation or kinase inhibition, similar to reported triazoloquinoline derivatives .
Synthetic Complexity :
- Bromination of acetylated thiophene precursors (e.g., compound 1 in ) often yields constitutional isomers (e.g., 2a and 2b in 80:20 ratio), complicating purification . The target compound’s synthesis may face similar challenges.
Physicochemical Properties: Hydrogen bonding: The target compound has 1 H-bond donor and ~8 acceptors (estimated), comparable to analogues in and . This suggests moderate oral bioavailability .
Preparation Methods
Synthesis of 5-Methyl- Triazolo[4,3-a]Quinoline-1-Thiol
Starting material : 5-Methylquinolin-8-amine reacts with carbon disulfide and hydrazine hydrate under reflux in ethanol to form the triazole ring. Subsequent oxidation with iodine yields the thiol derivative.
Reaction conditions :
Preparation of 2-[(5-Methyl- Triazolo[4,3-a]Quinolin-1-yl)Sulfanyl]Acetyl Chloride
The thiol intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure :
Synthesis of Ethyl 4-(5-Methylfuran-2-yl)-2-Aminothiophene-3-Carboxylate
This intermediate is synthesized via the Gewald reaction :
-
Reactants :
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5-Methylfuran-2-carbaldehyde
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Ethyl cyanoacetate
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Elemental sulfur
-
-
Catalyst : Morpholine or piperidine.
Conditions :
Final Coupling Reaction
The aminothiophene derivative is acylated with 2-[(5-methyl-[1,triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl chloride:
Procedure :
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Dissolve ethyl 4-(5-methylfuran-2-yl)-2-aminothiophene-3-carboxylate (1 eq) in tetrahydrofuran (THF) .
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Add TEA (1.5 eq) at 0°C.
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Introduce the acyl chloride (1.1 eq) dissolved in THF dropwise.
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Stir for 12 hours at room temperature.
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Quench with ice water, extract with ethyl acetate, and concentrate.
Optimization :
Purification Methods
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.52 (s, 1H, triazole-H), 7.89–7.30 (m, 4H, quinoline-H), 6.85 (d, 1H, furan-H), 4.25 (q, 2H, -OCH₂CH₃), 2.45 (s, 3H, -CH₃). -
HPLC : Retention time = 12.3 min (C18 column, MeCN:H₂O = 70:30).
Challenges and Solutions
Scalability and Industrial Relevance
Alternative Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
